molecular formula C25H23N5O2S B2969005 N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1019103-32-2

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2969005
CAS No.: 1019103-32-2
M. Wt: 457.55
InChI Key: JSWRJHNHILMSHX-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that features a combination of thiazole, pyrazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a pyrrolidine derivative.

    Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

    Pyrazole Synthesis: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones.

    Coupling Reaction: The final step involves the coupling of the thiazole and pyrazole intermediates with a pyrrolidine derivative, typically using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener synthesis methods to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrazole rings.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with target proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxamide and thiazole-2-amine share structural similarities with the thiazole moiety.

    Pyrazole Derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole are structurally related to the pyrazole ring.

    Pyrrolidine Derivatives: Compounds like 1-benzylpyrrolidine and 3-pyrrolidinone share similarities with the pyrrolidine moiety.

Uniqueness

N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is unique due to the combination of these three distinct heterocyclic moieties in a single molecule, which imparts unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O2S/c1-16-8-10-18(11-9-16)21-15-33-25(26-21)30-22(12-17(2)28-30)27-24(32)19-13-23(31)29(14-19)20-6-4-3-5-7-20/h3-12,15,19H,13-14H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRJHNHILMSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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